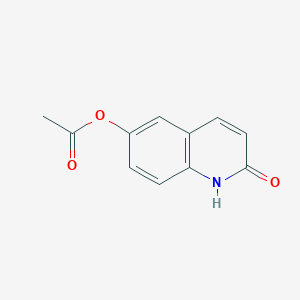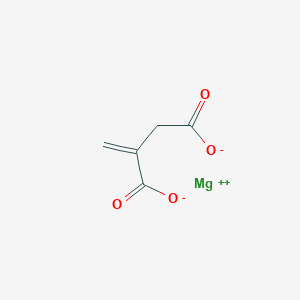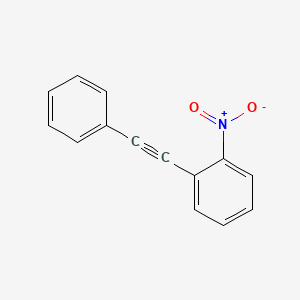![molecular formula C13H22N2O3 B13894497 N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine is an organic compound that features a trimethoxyphenyl group attached to a propane-1,3-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with propane-1,3-diamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N’-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The trimethoxyphenyl group is known to enhance the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-trimethoxyphenylacetic acid
- 3,4,5-trimethoxybenzylamine
- 3,4,5-trimethoxyphenylpropanoic acid
Uniqueness
N’-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trimethoxyphenyl group enhances its potential for various applications, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C13H22N2O3 |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H22N2O3/c1-16-11-7-10(9-15-6-4-5-14)8-12(17-2)13(11)18-3/h7-8,15H,4-6,9,14H2,1-3H3 |
Clave InChI |
UQZQLMHVPFUDQH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CNCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-butyl N-[1-[(1-anilino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13894433.png)
![1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione](/img/structure/B13894442.png)
![Tert-butyl 5-[(4-nitrophenoxy)carbonyloxymethyl]imidazole-1-carboxylate](/img/structure/B13894450.png)


![3-[2-(Dipropylamino)ethyl]aniline](/img/structure/B13894473.png)






